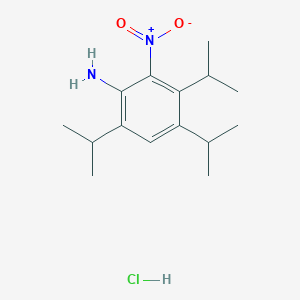

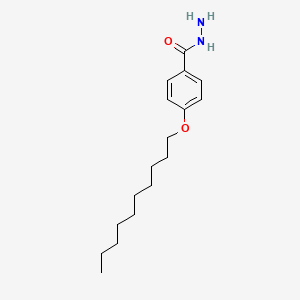

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

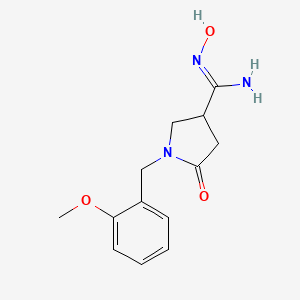

The compound “3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinolin-3-yl group, which is a type of heterocyclic compound . The methoxy group (-OCH3) is a common functional group in organic chemistry, and the propanamide group indicates the presence of an amide functional group on a three-carbon chain .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The quinolin-3-yl group would add further complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For example, the presence of the polar amide group and the nonpolar cyclohexyl group in this compound could give it both polar and nonpolar characteristics .科学的研究の応用

Quinoline and Isoquinoline in Drug Development

Quinoline and isoquinoline derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties. These compounds are known for their role in the synthesis of various drugs, including those with antimalarial, anticancer, and neuroprotective effects.

Anticancer Properties

Trabectedin (ET-743) is a notable example, derived from marine organisms, that exhibits potent anticancer activity by interacting with the minor groove of DNA and affecting several transcription factors and DNA repair pathways. Its unique mechanism of action distinguishes it from other DNA-interacting agents and has led to its approval for the treatment of certain types of cancer (D’Incalci & Galmarini, 2010).

Neuroprotective Effects

Citicoline, or CDP-choline, a compound involved in the biosynthesis of phosphatidylcholine, demonstrates beneficial effects in various CNS injury models and pathological brain conditions. Its neuroprotective mechanisms are attributed to the modulation of phospholipid metabolism and attenuation of phospholipase A2 activation, suggesting potential applications in treating cerebral ischemia and other neurological disorders (Hatcher & Dempsey, 2002).

Synthetic Methodologies

The synthesis of quinoline and isoquinoline derivatives has been a subject of significant interest in organic chemistry. Propargylic alcohols, for instance, offer a versatile route for constructing these heterocycles, highlighting the importance of these scaffolds in medicinal chemistry for creating drugs to treat a wide range of diseases, including cancer and neurodegenerative disorders (Mishra, Nair, & Baire, 2022).

将来の方向性

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound and related compounds, studying their properties, and investigating their potential applications .

特性

IUPAC Name |

3-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h8-9,13-15H,2-7,10-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKMUGHAHJFRAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)